molecular formula C14H19NO3 B168985 Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate CAS No. 112197-88-3

Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate

Cat. No. B168985
M. Wt: 249.3 g/mol
InChI Key: UBXOGDCEHWDILC-UHFFFAOYSA-N
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Description

“Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate” is a chemical compound with the CAS Number: 112197-88-3 . It has a molecular weight of 249.31 . The IUPAC name for this compound is methyl 1-benzyl-3-hydroxy-3-piperidinecarboxylate . It is typically stored at room temperature and appears as an oil .

Scientific Research Applications

NMR Spectroscopy in Structural Analysis

NMR spectroscopy has proven to be superior to IR techniques in assigning structures, particularly in studies involving ring contraction-expansion systems such as 3-hydroxypiperidine and its derivatives. This method has been effectively used to determine esterification reactions and amide formations in compounds like methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate (Cannon & Milne, 1976).

Study of Substituent Effects in Hydroxypiperidines

Research has been conducted to understand the effects of protecting groups in hydroxypiperidines, comparing electronic effects in glycosylation chemistry. This study used 1-deoxynojirimycin, a carbohydrate model, protected with common carbohydrate protecting groups, to analyze the stabilization of positive charge on the ring heteroatom (Heuckendorff, Pedersen, & Bols, 2010).

Enantioselective Benzylation in Synthesis

Enantioselective benzylation of methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate has been explored using phase-transfer catalysts. This process is significant for the preparation of biologically active compounds containing a chiral 3-benzylpiperidine backbone (Wang, Zhao, Xue, & Chen, 2018).

Preparation and Reactivity Studies

The preparation and reactivity of derivatives of piperidinedione-3-carboxylic acid have been studied, providing insights into the synthesis of natural products and compounds with pharmacological interest. These studies include decarbomethoxylation and alkylation studies (Ibenmoussa et al., 1998).

Intermediate in Synthesis of Protein Tyrosine Kinase Inhibitors

Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate serves as an important intermediate in the synthesis of novel protein tyrosine kinase inhibitors, highlighting its role in developing therapeutic agents (Chen Xin-zhi, 2011).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-18-13(16)14(17)8-5-9-15(11-14)10-12-6-3-2-4-7-12/h2-4,6-7,17H,5,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXOGDCEHWDILC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCN(C1)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80554511
Record name Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate

CAS RN

112197-88-3
Record name Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate
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